molecular formula C10H11N3O2S B8612151 3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B8612151
M. Wt: 237.28 g/mol
InChI Key: NQSCWUIEJRBEFH-UHFFFAOYSA-N
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Description

3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C10H11N3O2S/c1-4-2-5(3-14)6-7(11)8(9(12)15)16-10(6)13-4/h2,14H,3,11H2,1H3,(H2,12,15)

InChI Key

NQSCWUIEJRBEFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield the desired thieno[2,3-b]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide stands out due to its hydroxymethyl group at the 4-position, which imparts unique chemical reactivity and biological activity compared to other thieno[2,3-b]pyridine derivatives.

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